1-(Thietan-3-yl)propan-1-ol
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Overview
Description
1-(Thietan-3-yl)propan-1-ol is an organic compound featuring a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thietan-3-yl)propan-1-ol can be synthesized through various methods. One common approach involves the nucleophilic substitution of 3-haloalkan-1-ols with sodium sulfide, leading to the formation of the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic cyclizations and photochemical reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Thietan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thietane ring can undergo substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydride and organolithium reagents are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various alcohol derivatives.
Substitution: Results in thietane derivatives with different substituents.
Scientific Research Applications
1-(Thietan-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Thietan-3-yl)propan-1-ol involves its interaction with molecular targets through its thietane ring and hydroxyl group. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways . The specific molecular targets and pathways depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate .
Comparison with Similar Compounds
1-(Thietan-2-yl)ethan-1-ol: Another thietane derivative with similar structural properties.
Thietanose nucleosides: Compounds containing thietane rings, used in antiviral research.
Uniqueness: 1-(Thietan-3-yl)propan-1-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(thietan-3-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-2-6(7)5-3-8-4-5/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKRSBHZYGCPEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CSC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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